molecular formula C14H19N3 B14778253 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine

1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine

Cat. No.: B14778253
M. Wt: 229.32 g/mol
InChI Key: BDQPRJOTEZKHSJ-UHFFFAOYSA-N
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Description

1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is an organic compound that features a benzimidazole ring fused with a cyclopentyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors to form the benzimidazole ring, followed by the introduction of the cyclopentyl group and the ethanamine side chain. One common method involves the reaction of o-phenylenediamine with cyclopentanone under acidic conditions to form the benzimidazole core. Subsequent alkylation with bromoethane introduces the ethanamine side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to benzimidazoline derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, benzimidazoline derivatives, and various substituted ethanamine derivatives.

Scientific Research Applications

1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the ethanamine side chain can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but lacks the cyclopentyl group.

    1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(1-Phenylbenzimidazol-2-yl)ethanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can introduce steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(1-cyclopentylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H19N3/c1-10(15)14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,15H2,1H3

InChI Key

BDQPRJOTEZKHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCC3)N

Origin of Product

United States

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